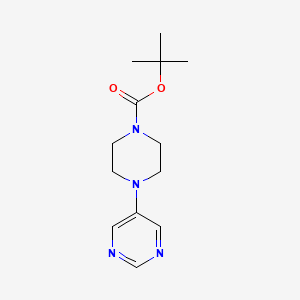

tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-pyrimidin-5-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-6-4-16(5-7-17)11-8-14-10-15-9-11/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFIRRWHYFDUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736832 | |

| Record name | tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634468-96-5 | |

| Record name | tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic combination of heterocyclic scaffolds has proven to be a powerful approach for the discovery of novel therapeutic agents. The pyrimidine core, a cornerstone of nucleic acids, and the piperazine moiety, a privileged structure in numerous approved drugs, are two such scaffolds that, when combined, offer a rich design space for targeting a wide array of biological targets. This technical guide focuses on a key exemplar of this molecular architecture: tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate .

As a senior application scientist, my objective is to provide not just a compilation of data, but a synthesized, field-proven perspective on the chemical properties, synthesis, and characterization of this important building block. The protocols and insights presented herein are designed to be self-validating, grounded in established chemical principles, and thoroughly referenced to authoritative sources, ensuring both scientific integrity and practical utility for researchers at the forefront of drug discovery.

Molecular Overview and Physicochemical Properties

This compound (CAS Number: 864754-06-3) is a bifunctional molecule featuring a pyrimidine ring linked at the C5 position to a piperazine ring, which is in turn protected at the N1 position with a tert-butoxycarbonyl (Boc) group. This structural arrangement makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and agents targeting the central nervous system.

The Boc protecting group plays a crucial role, rendering one of the piperazine nitrogens unreactive to many synthetic transformations, thereby allowing for selective functionalization at the unprotected nitrogen or modifications to the pyrimidine ring. The Boc group can be readily removed under acidic conditions, unmasking the secondary amine for subsequent reactions.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₀N₄O₂ | N/A |

| Molecular Weight | 264.33 g/mol | N/A |

| Appearance | White to off-white solid | [1] |

| Melting Point | 43-47 °C (for 1-Boc-piperazine) | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and ethanol. | [1] |

| Storage | Store in a cool, dry, dark place under an inert atmosphere. | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electrophilic nature of a halogenated pyrimidine and the nucleophilicity of the unprotected secondary amine of 1-Boc-piperazine.

Reaction Scheme

Caption: General scheme for the synthesis via nucleophilic aromatic substitution.

Step-by-Step Experimental Protocol

Materials:

-

5-Bromopyrimidine

-

tert-Butyl piperazine-1-carboxylate (1-Boc-piperazine)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopyrimidine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1-1.2 eq), and potassium carbonate (2.0-3.0 eq).

-

Causality Insight: An excess of the piperazine nucleophile is used to ensure complete consumption of the starting halopyrimidine. A strong inorganic base like K₂CO₃ or Cs₂CO₃ is essential to scavenge the HBr generated during the reaction, driving the equilibrium towards the product.

-

-

Solvent Addition: Add anhydrous DMF or DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 5-bromopyrimidine.

-

Causality Insight: Polar aprotic solvents like DMF and DMSO are ideal for SₙAr reactions as they can solvate the cation of the base while leaving the anion more nucleophilic. They also have high boiling points, allowing the reaction to be heated to accelerate the rate.

-

-

Reaction: Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 5-bromopyrimidine is consumed (typically 12-24 hours).

-

Workup: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. b. Extract the aqueous layer with ethyl acetate (3 x). c. Combine the organic layers and wash with water (2 x) and then with brine (1 x).

-

Causality Insight: The aqueous workup is crucial to remove the inorganic base and the polar solvent (DMF or DMSO). The brine wash helps to break any emulsions and further remove water from the organic layer. d. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc in hexanes).

-

Causality Insight: Silica gel chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule, separating it from unreacted starting materials and any side products.

-

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

-

Pyrimidine Protons:

-

A singlet for the C2 proton of the pyrimidine ring is expected around δ 8.5-9.0 ppm.

-

A singlet for the C4 and C6 protons of the pyrimidine ring (which are equivalent in this case) is expected around δ 8.0-8.5 ppm.

-

-

Piperazine Protons:

-

Two multiplets (or broad singlets) for the piperazine protons are expected. The protons on the carbons adjacent to the pyrimidine ring (N-CH₂) will likely appear downfield (δ 3.5-4.0 ppm) compared to the protons on the carbons adjacent to the Boc-protected nitrogen (δ 3.0-3.5 ppm).

-

-

Boc Group Protons:

-

A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group will be observed upfield, around δ 1.4-1.5 ppm.

-

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

-

Pyrimidine Carbons:

-

Signals for the pyrimidine carbons are expected in the aromatic region (δ 140-160 ppm).

-

-

Piperazine Carbons:

-

Signals for the piperazine carbons are expected in the aliphatic region (δ 40-55 ppm).

-

-

Boc Group Carbons:

-

The carbonyl carbon of the Boc group will appear around δ 154-156 ppm.

-

The quaternary carbon of the tert-butyl group will be observed around δ 80-82 ppm.

-

The methyl carbons of the tert-butyl group will appear upfield, around δ 28-29 ppm.

-

Mass Spectrometry (Electrospray Ionization - ESI)

-

Expected Molecular Ion: In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 265.17.

-

Fragmentation Pattern: A characteristic fragmentation pattern would involve the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da) from the molecular ion.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its three main components: the pyrimidine ring, the unprotected piperazine nitrogen, and the Boc-protected piperazine nitrogen.

Reactions of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle. Electrophilic aromatic substitution is generally difficult and, if it occurs, would likely be directed to the C5 position, which is already substituted in this molecule. Nucleophilic aromatic substitution on the pyrimidine ring is more facile, particularly if there are leaving groups at the C2, C4, or C6 positions.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions, including basic and nucleophilic reagents. However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.

Caption: Acid-catalyzed deprotection of the Boc group.

Experimental Protocol for Boc Deprotection:

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an appropriate organic solvent.

-

Dry the organic layer, concentrate, and purify if necessary.

Further Functionalization

Following Boc deprotection, the newly revealed secondary amine of the piperazine ring can be functionalized through a variety of reactions, including:

-

N-Alkylation: Reaction with alkyl halides.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

These subsequent reactions open up a vast chemical space for the synthesis of diverse libraries of compounds for drug discovery screening.

Conclusion

This compound is a strategically designed building block that provides a reliable entry point into a rich chemical space of pyrimidine-piperazine derivatives. Its synthesis via nucleophilic aromatic substitution is a robust and scalable process. The differential reactivity of the two piperazine nitrogens, enabled by the Boc protecting group, allows for controlled and selective functionalization. This technical guide has provided a comprehensive overview of its chemical properties, a validated synthetic protocol, expected analytical characteristics, and its reactivity, equipping researchers with the foundational knowledge to effectively utilize this versatile intermediate in their drug discovery endeavors.

References

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Retrieved January 16, 2026, from [Link]

-

Gajera, N. N., Patel, M. C., Jotani, M. M., & Tiekink, E. R. T. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1577. Retrieved January 16, 2026, from [Link]

-

Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved January 16, 2026, from [Link]

-

Wolan, A., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(15), 4467. Retrieved January 16, 2026, from [Link]

-

1-Boc-Piperazine (CAS 57260-71-6) | Manufacture. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

A Comprehensive Technical Guide to tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidinyl-Piperazine Scaffold in Modern Drug Discovery

The fusion of pyrimidine and piperazine rings creates a privileged scaffold in medicinal chemistry. Pyrimidine, a fundamental component of nucleic acids, offers a rich array of hydrogen bonding capabilities and metabolic stability. Piperazine, a common saturated heterocycle, provides a flexible and versatile linker that can be readily functionalized to modulate physicochemical properties and target interactions. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for controlled, stepwise synthesis of more complex molecules.

This guide will focus on the tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate core, a key intermediate for the synthesis of novel therapeutic agents. These compounds are particularly valuable in the development of kinase inhibitors and modulators of central nervous system (CNS) targets.[1] The strategic placement of the piperazine at the 5-position of the pyrimidine ring offers a distinct vector for chemical exploration compared to its 2- or 4-substituted counterparts.

Physicochemical Properties and Characterization

While experimental data for the title compound is not directly available, we can infer its properties based on related structures such as tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate.[2]

| Property | Expected Value/Characteristic |

| Molecular Formula | C₁₃H₂₀N₄O₂ |

| Molecular Weight | 264.33 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; limited solubility in water. |

| Purity (typical) | >95% (as supplied by commercial vendors for analogous compounds) |

Structural Characterization

The definitive identification of this compound would rely on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the pyrimidine protons, the piperazine methylene protons (typically two distinct multiplets), and the large singlet for the tert-butyl group protons around 1.5 ppm.

-

¹³C NMR would display corresponding signals for the distinct carbon environments in the pyrimidine and Boc-piperazine moieties.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the [M+H]⁺ ion.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1690 cm⁻¹ would indicate the presence of the carbamate carbonyl group.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be approached through several established synthetic routes. The most common and industrially scalable method is the nucleophilic aromatic substitution (SNAr) reaction.

Workflow for Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 5-bromopyrimidine (1.0 eq) in dimethyl sulfoxide (DMSO), add tert-butyl piperazine-1-carboxylate (1.1 eq) and potassium carbonate (2.0 eq).

-

Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.

Causality in Experimental Choices:

-

Choice of Halogen: 5-Bromopyrimidine is often preferred over 5-chloropyrimidine due to the better leaving group ability of bromide in SNAr reactions.

-

Solvent Selection: Polar aprotic solvents like DMSO or DMF are used to dissolve the reactants and facilitate the SNAr reaction, which proceeds through a charged intermediate (Meisenheimer complex).

-

Base: An inorganic base like potassium carbonate is sufficient to act as a scavenger for the HBr generated during the reaction. An organic base like diisopropylethylamine (DIPEA) can also be used.

Applications in Drug Development and Research

The this compound scaffold is a versatile starting material for the synthesis of a wide range of biologically active molecules.

As a Key Intermediate in Kinase Inhibitors

The pyrimidine ring is a well-established "hinge-binder" in many kinase inhibitors, forming crucial hydrogen bonds with the kinase hinge region. The piperazine moiety can be deprotected (Boc removal) and further functionalized to extend into other pockets of the ATP-binding site, thereby enhancing potency and selectivity.

In CNS-Targeting Agents

The piperazine motif is prevalent in many CNS-active drugs.[3] The physicochemical properties imparted by the piperazine ring can facilitate blood-brain barrier penetration. The pyrimidine ring can be tailored to interact with specific receptors or enzymes in the CNS.

Workflow for Elaboration into a Final Drug Candidate

Caption: Elaboration of the core scaffold into diverse chemical entities.

Safety and Handling

Based on safety data for analogous compounds, such as tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, the following precautions should be observed:

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile building block in the synthesis of novel compounds for drug discovery. Its strategic combination of a pyrimidine ring and a functionalizable piperazine moiety makes it an attractive starting point for developing targeted therapies. While direct data for this specific isomer is sparse, a wealth of information from related compounds provides a solid foundation for its synthesis, characterization, and application. Researchers and scientists can leverage the methodologies and insights presented in this guide to effectively incorporate this scaffold into their research and development programs.

References

- Chemsrc. tert-Butyl 4-(5-benzyl-4-hydroxypyrimidin-2-yl)

- Chemicalbook. tert-Butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)

- BLDpharm. 381722-48-1|tert-Butyl 4-(piperazin-1-ylmethyl)

- BLDpharm. 944905-76-4|tert-Butyl 4-(5-(2-aminoethyl)pyrimidin-2-yl)

- Sigma-Aldrich. tert-Butyl 4-(6-nitropyridin-3-yl)

- MySkinRecipes. tert-Butyl 4-(pyrimidin-4-yl)

- PubMed Central. tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)

- Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)

- ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)

- MedChemExpress. (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)

- National Institutes of Health. tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)

- ResearchGate. (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)

- PubChem. Tert-butyl 4-(2-(4-((2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenoxy)ethyl)

- Sigma-Aldrich. tert-Butyl 4-(pyridin-4-yl)

- PubChem. tert-Butyl 4-(piperidin-4-yl)

- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- PubMed.

- Sigma-Aldrich. Tert-butyl 4-(piperidin-4-yl)

- ResearchGate. Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)

- Semantic Scholar. Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl)

- SpectraBase. t-Butyl 4-(5-bromo-3-cyclopropylpyridin-2-yl)

- PubChem. tert-Butyl 4-(5-bromopyrimidin-2-yl)

Sources

An In-depth Technical Guide to tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate

Abstract: This technical guide provides a comprehensive overview of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate, a key building block in contemporary medicinal chemistry. This document details the physicochemical properties, synthesis, and analytical characterization of this compound. It also explores its applications in drug discovery, particularly as a scaffold for kinase inhibitors and other therapeutic agents. Detailed, field-tested protocols for its synthesis, analysis, and safe handling are provided to support researchers and drug development professionals.

Disclaimer: The compound originally requested for this guide, tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate, is not readily found in scientific literature or commercial catalogs. Therefore, this guide focuses on a close structural analogue, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate, which is well-documented and commercially available. The principles and protocols discussed herein are largely applicable to other pyrimidinylpiperazine derivatives.

Introduction: A Versatile Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents due to its ability to mimic purine bases and engage in various biological interactions. When coupled with a piperazine moiety, it forms a privileged scaffold, the pyrimidinylpiperazine core, which is prevalent in numerous approved drugs and clinical candidates. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen offers a strategic advantage, enabling selective functionalization at the unprotected nitrogen atom.

tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (CAS 374930-88-8) has emerged as a particularly useful intermediate.[1] The bromine atom on the pyrimidine ring serves as a versatile synthetic handle for cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space around the core scaffold. This guide will provide an in-depth analysis of this valuable compound.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉BrN₄O₂ | [1] |

| Molecular Weight | 343.22 g/mol | [2][3] |

| CAS Number | 374930-88-8 | [4] |

| Appearance | Solid | [2] |

| Purity | Typically >98% | [5] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [5] |

| InChI Key | UKCBGXCNXOKVTF-UHFFFAOYSA-N | [5] |

Structural Elucidation: The structure of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate combines a pyrimidine ring, substituted with a bromine atom at the 5-position, linked to a piperazine ring at the 2-position. The distal nitrogen of the piperazine is protected with a Boc group.

Synthesis and Mechanism

The synthesis of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is a cornerstone of heterocyclic chemistry.

General Synthesis Pathway

The most common route involves the reaction of a di-halogenated pyrimidine with a mono-Boc-protected piperazine.

Caption: General synthesis pathway for tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate.

Causality of Experimental Choices:

-

Choice of Halogenated Pyrimidine: 2,5-dibromopyrimidine is an ideal starting material. The bromine at the 2-position is more susceptible to nucleophilic attack than the one at the 5-position due to the electron-withdrawing nature of the adjacent nitrogen atoms, leading to regioselective substitution.

-

Base: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) is employed to neutralize the hydrobromic acid byproduct generated during the reaction, driving the equilibrium towards the product.

-

Solvent and Temperature: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is used to dissolve the reactants and facilitate the SNAr reaction. Heating is typically required to overcome the activation energy of the reaction.

Detailed Experimental Protocol

Materials:

-

2,5-dibromopyrimidine

-

tert-Butyl piperazine-1-carboxylate

-

Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of tert-butyl piperazine-1-carboxylate (1.1 equivalents) in DMSO, add 2,5-dibromopyrimidine (1.0 equivalent) and DIPEA (2.0 equivalents).

-

Heat the reaction mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate as a solid.

Analytical Characterization and Quality Control

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the tert-butyl protons (a singlet around 1.4-1.5 ppm), the piperazine protons (multiplets in the 2.5-4.0 ppm region), and the pyrimidine protons (singlets in the aromatic region, typically above 8.0 ppm).

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of nearly equal intensity).

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is typically used.

Caption: A typical analytical workflow for quality control.

Applications in Medicinal Chemistry

tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate is a valuable building block for the synthesis of a wide range of biologically active molecules. The bromine atom is readily functionalized via Suzuki, Stille, Buchwald-Hartwig, and other cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. The Boc-protecting group can be easily removed under acidic conditions to allow for further derivatization at the piperazine nitrogen.

This compound and its derivatives have been explored as:

-

Kinase Inhibitors: The pyrimidinylpiperazine scaffold is a common feature in many kinase inhibitors targeting enzymes involved in cell signaling pathways implicated in cancer and inflammatory diseases.

-

Central Nervous System (CNS) Agents: The piperazine moiety is known to interact with various CNS receptors, and derivatives of this compound have been investigated for their potential as antipsychotics, antidepressants, and anxiolytics.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate.

-

Hazard Identification: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][6] It may also cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[6] Use in a well-ventilated area.[6] Do not eat, drink, or smoke when using this product.[6]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5]

First Aid Measures:

-

In case of skin contact: Wash with plenty of soap and water.[6]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing.[6]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[6]

Conclusion

tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate is a high-value chemical intermediate with significant applications in drug discovery and medicinal chemistry. Its well-defined synthesis, versatile reactivity, and the biological relevance of its core structure make it an indispensable tool for researchers. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and safe handling to facilitate its effective use in the laboratory.

References

-

AbacipharmTech. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. Available at: [Link]

-

Naturewill Biotechnology Co., Ltd. Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. Available at: [Link]

-

PubChem. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. Available at: [Link]

Sources

- 1. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | C13H19BrN4O2 | CID 21914476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxyla… [cymitquimica.com]

- 3. Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate - CAS:374930-88-8 - Naturewill biotechnology Co., Ltd. [naturewillbio.com]

- 4. arctomsci.com [arctomsci.com]

- 5. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | 374930-88-8 [sigmaaldrich.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

Structure Elucidation of tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate: A Multi-technique Approach to Unambiguous Verification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate is a vital heterocyclic building block in modern medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics.[1][2] The precise connectivity and structural integrity of this intermediate are paramount to ensuring the desired pharmacological activity and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth framework for the unequivocal structure elucidation of this molecule. By integrating data from mass spectrometry, multi-dimensional nuclear magnetic resonance, and infrared spectroscopy, we present a self-validating workflow that moves beyond simple data collection to a holistic analytical confirmation. Detailed experimental protocols and the causal reasoning behind their selection are provided to empower researchers with a robust strategy for structural verification.

Foundational Context: Synthesis and its Analytical Implications

The target molecule is typically synthesized via a cross-coupling reaction between N-Boc-piperazine and a suitably activated pyrimidine, such as 5-bromopyrimidine.[3] The most common and efficient methods for this N-arylation are palladium-catalyzed reactions like the Buchwald-Hartwig amination or, in cases of highly electron-deficient rings, direct nucleophilic aromatic substitution (SNAr).[4][5]

Understanding the synthetic route is critical as it informs the analytical strategy. The primary analytical questions to be answered are:

-

Has the desired C-N bond formed between the piperazine nitrogen (N4) and the pyrimidine carbon (C5)?

-

Is the product free of starting materials (N-Boc-piperazine and 5-bromopyrimidine)?

-

Have any side-reactions occurred, such as isomeric substitution at other positions on the pyrimidine ring?

A rigorous, multi-technique approach is therefore not merely procedural but essential for validating the synthetic outcome.

Physicochemical & Spectroscopic Data Overview

A summary of the expected properties and key spectral data for this compound is indispensable for a systematic analysis.

| Property | Value | Data Source |

| Molecular Formula | C₁₃H₂₀N₄O₂ | Calculated |

| Molecular Weight | 264.32 g/mol | Calculated |

| Monoisotopic Mass | 264.1586 Da | Calculated |

| ¹H NMR | See Table 2 | Predicted based on analogous structures[6][7][8][9] |

| ¹³C NMR | See Table 3 | Predicted based on analogous structures[7][9][10] |

| Key IR Peaks (cm⁻¹) | ~2975, ~1695, ~1560, ~1420, ~1240, ~1160 | Predicted |

| MS [M+H]⁺ | 265.1664 m/z | Calculated |

Core Methodologies for Structure Elucidation

The definitive confirmation of the structure relies on the synergistic interpretation of data from orthogonal analytical techniques.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (such as TOF or Orbitrap) is the method of choice. It provides the exact mass of the protonated molecular ion [M+H]⁺, which serves as the primary confirmation of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Ionization Mode: Positive ion mode is preferred to generate the [M+H]⁺ ion.

-

Analysis: Infuse the sample solution directly or via LC-MS. Acquire the full scan spectrum and compare the measured m/z of the most abundant ion with the theoretical exact mass.

Tandem MS (MS/MS) can further validate the structure by inducing fragmentation. The most likely fragmentation pathway involves the loss of the Boc group or cleavage of the tert-butyl group.

Table 1: Predicted Key Mass Fragments

| m/z (Predicted) | Fragment Identity | Mechanistic Rationale |

|---|---|---|

| 265.1664 | [M+H]⁺ | Protonated parent molecule |

| 209.1240 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group |

| 165.1033 | [M - C₅H₉O₂ + H]⁺ | Loss of the entire Boc group, leaving the protonated pyrimidinyl-piperazine core |

| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation (can be observed under certain conditions) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful technique for the unambiguous determination of chemical structure. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

1D Experiments: Acquire ¹H and ¹³C{¹H} spectra.

-

2D Experiments: Acquire gCOSY, gHSQC, and gHMBC spectra to establish correlations.

3.2.1 ¹H NMR Analysis: Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and neighboring protons (multiplicity).

Table 2: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |

|---|---|---|---|---|

| ~8.95 | s | 1H | H2 (Pyrimidine) | Singlet, highly deshielded due to two adjacent ring nitrogens. |

| ~8.45 | s | 2H | H4, H6 (Pyrimidine) | Singlet (due to symmetry), deshielded aromatic protons. |

| ~3.65 | t, J ≈ 5 Hz | 4H | H2', H6' (Piperazine) | Triplet, adjacent to the Boc-protected nitrogen (N1). |

| ~3.25 | t, J ≈ 5 Hz | 4H | H3', H5' (Piperazine) | Triplet, adjacent to the pyrimidine-substituted nitrogen (N4). Deshielded by the aromatic ring. |

| 1.48 | s | 9H | Boc (tert-Butyl) | Characteristic singlet, highly shielded aliphatic protons. Its integration for 9H is a key signature.[7] |

3.2.2 ¹³C NMR Analysis: Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Assignments (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~158.0 | C4, C6 (Pyrimidine) | Aromatic carbons adjacent to one nitrogen. |

| ~156.5 | C2 (Pyrimidine) | Aromatic carbon between two nitrogens, highly deshielded. |

| ~154.8 | C=O (Boc) | Carbonyl carbon of the carbamate.[10] |

| ~125.0 | C5 (Pyrimidine) | The only pyrimidine carbon not directly bonded to a nitrogen. |

| ~80.5 | C(CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group.[10] |

| ~47.0 | C3', C5' (Piperazine) | Carbons adjacent to the pyrimidine ring. |

| ~44.0 | C2', C6' (Piperazine) | Carbons adjacent to the Boc-protected nitrogen. |

| 28.4 | C(CH₃)₃ (Boc) | Methyl carbons of the tert-butyl group.[10] |

3.2.3 2D NMR for Unambiguous Connectivity

While 1D NMR provides strong evidence, 2D NMR is required to definitively prove the connectivity between the pyrimidine and piperazine moieties.

-

COSY (Correlation Spectroscopy): Confirms proton-proton couplings within the same spin system. A cross-peak between the piperazine signals at ~3.65 ppm and ~3.25 ppm would confirm they are on the same ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their attached carbons. This is used to assign the carbon signals based on the more easily interpreted proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for proving the final structure. It reveals 2- and 3-bond correlations between protons and carbons, allowing for the connection of different fragments.

Key Expected HMBC Correlations:

-

H4/H6 of Pyrimidine (~8.45 ppm) → C5 of Pyrimidine (~125.0 ppm): Confirms the pyrimidine ring structure.

-

H4/H6 of Pyrimidine (~8.45 ppm) → C3'/C5' of Piperazine (~47.0 ppm): This is the most critical correlation . It provides irrefutable evidence of the C-N bond between the pyrimidine ring (at its C5 position) and the piperazine ring.

-

H3'/H5' of Piperazine (~3.25 ppm) → C5 of Pyrimidine (~125.0 ppm): The reciprocal correlation confirming the C-N bond.

-

H2'/H6' of Piperazine (~3.65 ppm) → C=O of Boc (~154.8 ppm): Confirms the location of the Boc protecting group on the piperazine ring.

Caption: Key 2- and 3-bond HMBC correlations confirming connectivity.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR analysis quickly confirms the presence of key functional groups.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2975, 2850 | C-H stretch | Aliphatic (Boc, Piperazine) |

| ~1695 | C=O stretch | Carbamate (Boc) |

| ~1560 | C=N/C=C stretch | Pyrimidine ring |

| ~1420 | C-N stretch | Aryl-amine (Pyr-N) |

| ~1240, 1160 | C-O stretch | Carbamate (Boc) |

The strong carbonyl (C=O) stretch around 1695 cm⁻¹ is a defining feature of the Boc-protecting group.

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of the synthesized compound.[11][12] The pyrimidine ring provides a strong chromophore for UV detection.

Experimental Protocol: HPLC-UV Purity Analysis

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid or formic acid.

-

Flow Rate: 1.0 mL/min.[11]

-

Detection: UV detector set at a wavelength corresponding to an absorbance maximum of the pyrimidine ring (e.g., ~260 nm).

-

Analysis: Inject a prepared solution of the compound. Purity is determined by the area percentage of the main peak.

Integrated Analytical Workflow

Caption: Integrated workflow for structure elucidation and verification.

Conclusion

The structure elucidation of this compound requires a methodical and multi-faceted analytical approach. While each technique provides a piece of the puzzle—molecular formula from HRMS, functional groups from FTIR, and purity from HPLC—it is the comprehensive suite of 1D and 2D NMR experiments that provides the definitive, unambiguous proof of atomic connectivity. The HMBC experiment, in particular, is indispensable for confirming the crucial bond between the piperazine and pyrimidine rings. By following the integrated workflow described in this guide, researchers and drug development professionals can ensure the structural integrity of this key synthetic intermediate, thereby safeguarding the quality and reliability of their downstream research and development efforts.

References

- BenchChem. (n.d.). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.

- ResearchGate. (2025). Determination of piperazine derivatives in “Legal Highs”.

- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.

- NIH. (n.d.). tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate.

- PubChem. (n.d.). tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate.

- PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate.

- BenchChem. (n.d.). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.

- Supporting Information. (n.d.). General procedure for N-Boc protection of amines.

- BenchChem. (n.d.). Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries.

- JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- Metoree. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.

- NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.

- ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

- ResearchGate. (n.d.). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19).

- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

Sources

- 1. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 2. connectjournals.com [connectjournals.com]

- 3. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | C13H19BrN4O2 | CID 21914476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a "Privileged" Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of diverse therapeutic agents. These "privileged scaffolds" serve as versatile platforms for drug discovery, offering a unique combination of favorable physicochemical properties and synthetic accessibility. Among these, the piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, holds a preeminent status.[1][2] Its remarkable adaptability has made it a cornerstone in the design of a vast array of drugs spanning numerous therapeutic areas, from antipsychotics to anticancer agents.[3][4] This guide provides a comprehensive exploration of the multifaceted role of piperazine derivatives in medicinal chemistry, delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action across various disease targets. By synthesizing technical accuracy with field-proven insights, this document aims to equip researchers and drug development professionals with a deeper understanding of how to effectively leverage the piperazine scaffold in their quest for novel therapeutics.

The Piperazine Moiety: Physicochemical Properties and Synthetic Versatility

The widespread use of piperazine in drug discovery can be attributed to its unique physicochemical characteristics.[2][5] The two nitrogen atoms are basic centers that can be readily protonated at physiological pH, a feature that can enhance aqueous solubility and bioavailability.[1] The piperazine ring typically adopts a stable chair conformation, providing a rigid and predictable three-dimensional structure that is crucial for orienting pharmacophoric groups for optimal interaction with biological targets.[1][6] Furthermore, the synthetic tractability of the piperazine core, which allows for straightforward derivatization at both nitrogen atoms, has made it an invaluable tool for medicinal chemists.[6][7]

General Synthetic Strategies

The synthesis of piperazine derivatives is well-established, with numerous protocols available to the medicinal chemist. A common and versatile method involves the cyclization of a bis(2-chloroethyl)amine with a primary amine. This approach allows for the introduction of a substituent on one of the nitrogen atoms.

Experimental Protocol: Synthesis of N-Arylpiperazines

A representative protocol for the synthesis of N-arylpiperazines, a common motif in many centrally acting drugs, is outlined below.

Objective: To synthesize 1-(4-methoxyphenyl)piperazine.

Materials:

-

Aniline

-

Bis(2-chloroethyl)amine hydrochloride

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

To a solution of aniline (1 equivalent) in DMF, add sodium carbonate (2.5 equivalents).

-

Add bis(2-chloroethyl)amine hydrochloride (1.1 equivalents) portion-wise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 100-110 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 1-(4-methoxyphenyl)piperazine.

Causality Behind Experimental Choices:

-

Solvent: DMF is a polar aprotic solvent that is well-suited for this type of nucleophilic substitution reaction, as it can dissolve the reactants and facilitate the reaction without interfering with the nucleophile.

-

Base: Sodium carbonate is used to neutralize the hydrochloric acid formed during the reaction and to deprotonate the aniline, making it a more potent nucleophile.

-

Temperature: Heating the reaction mixture is necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds, allowing for the separation of the desired product from any unreacted starting materials or byproducts.

Therapeutic Applications of Piperazine Derivatives

The piperazine scaffold is a key component in a wide range of clinically used drugs, demonstrating its broad therapeutic potential.[4][8] The following sections will explore the role of piperazine derivatives in several key therapeutic areas.

Central Nervous System (CNS) Disorders

Piperazine derivatives have had a profound impact on the treatment of CNS disorders, particularly in the development of antipsychotic, antidepressant, and anxiolytic agents.[9][10] Many of these drugs act on dopamine and serotonin receptors, and the piperazine moiety often plays a crucial role in modulating their activity.[11][12]

Mechanism of Action: Atypical Antipsychotics

Many atypical antipsychotic drugs, such as aripiprazole and olanzapine, feature a piperazine ring.[8] These drugs typically exhibit a mixed antagonism at dopamine D2 and serotonin 5-HT2A receptors.[13] The piperazine moiety often serves as a linker between two key pharmacophoric groups, positioning them for optimal interaction with the receptor binding sites.

Below is a simplified representation of the interaction of a piperazine-containing antipsychotic with its target receptors.

Caption: Interaction of a piperazine-containing antipsychotic with target receptors.

Structure-Activity Relationship (SAR) Insights for Antipsychotic Activity:

-

N1-Aryl Substitution: The nature of the aryl group attached to one of the piperazine nitrogens is critical for activity. Electron-withdrawing or electron-donating substituents on this ring can significantly modulate receptor affinity and selectivity.[11]

-

N4-Substitution: The substituent on the second nitrogen often consists of a flexible alkyl chain connected to another cyclic moiety. The length and nature of this chain can influence the drug's pharmacokinetic properties and its interaction with the receptor.[14]

-

Heterocyclic Groups: The attachment of different heterocyclic groups to the piperazine ring can greatly potentiate antipsychotic activity.[11][12]

Infectious Diseases

The piperazine scaffold is also a valuable component in the development of agents to combat infectious diseases, including bacterial, fungal, viral, and parasitic infections.[3][15]

Numerous piperazine derivatives have demonstrated significant antibacterial and antifungal properties.[16] For example, some quinolone antibiotics incorporate a piperazine ring, which can enhance their spectrum of activity and pharmacokinetic profile.

| Compound Class | Target Organism(s) | Reported Activity (MIC) | Reference |

| Piperazinyl Quinolones | Gram-positive bacteria | As low as 15 µg/L | [15] |

| Chalcones with Piperazine | Staphylococcus aureus, Escherichia coli | Potentially active | [15] |

| Substituted Piperazines | Staphylococcus aureus, Pseudomonas aeruginosa | Significant activity | [15] |

| Piperazine-Triazoles | Candida albicans, Aspergillus niger | MIC as low as 0.0248 µmol/mL | [17] |

SAR Insights for Antimicrobial Activity:

-

Electron-withdrawing Groups: The incorporation of electron-withdrawing groups such as chloro, bromo, or nitro on aromatic rings attached to the piperazine core has been shown to enhance antibacterial activity.[18][19]

-

Lipophilicity: The overall lipophilicity of the molecule, which can be modulated by the substituents on the piperazine ring, plays a crucial role in its ability to penetrate bacterial cell membranes.

-

Specific Moieties: The presence of certain functional groups, such as a nitro group on a phenyl ring attached to the piperazine, can lead to better efficacy.[17]

Piperazine derivatives have emerged as promising antiviral agents, with activity reported against a range of viruses, including HIV, influenza, and noroviruses.[20][21] The piperazine scaffold can be found in several FDA-approved antiviral drugs.[20]

Examples of Antiviral Piperazine Derivatives:

-

Indole-7-carboxamides: These piperazine-containing compounds have shown potent in vitro anti-HIV activity, with EC₅₀ values in the nanomolar range.[20]

-

Indoleoxoacetyl Piperazine Derivatives: These compounds have demonstrated unique antiviral activity, particularly against HIV.[22]

-

Nucleozin Sulfonyl Piperazine Derivatives: A series of these derivatives have exhibited moderate to good anti-influenza A activity.[23]

-

1,2,4-Trisubstituted Piperazine Derivatives: These have been developed as potent noncovalent inhibitors of the SARS-CoV-2 main protease with significant antiviral activity.[24]

Historically, piperazine itself was introduced as an anthelmintic agent in 1953.[8] Its derivatives continue to be used to treat parasitic worm infections.[3][25]

Mechanism of Action: Anthelmintic Piperazines

Piperazine and its salts act as flaccid paralyzing agents on susceptible nematodes.[26] They achieve this by acting as agonists at the inhibitory GABA (γ-aminobutyric acid) receptors in the worm's neuromuscular system.[8][25] This leads to hyperpolarization of the muscle cell membrane, resulting in paralysis and subsequent expulsion of the worms from the host's gastrointestinal tract.[26] The selectivity of piperazine for helminths is attributed to the fact that vertebrates primarily use GABA in the central nervous system, and the helminth GABA receptor is a different isoform.[8][25]

Caption: Mechanism of action of anthelmintic piperazines.

Oncology

The piperazine scaffold has gained significant attention in cancer research due to its presence in numerous anticancer agents.[27][28] These compounds can interact with a variety of molecular targets implicated in cancer progression.[29]

Examples of Anticancer Piperazine Derivatives:

-

Imatinib: A blockbuster drug for the treatment of chronic myeloid leukemia, imatinib contains a piperazine moiety that is crucial for its binding to the ATP-binding site of the Bcr-Abl tyrosine kinase.[7]

-

Vindoline-Piperazine Conjugates: Novel conjugates of vindoline, a Vinca alkaloid monomer, with N-substituted piperazines have shown significant in vitro antiproliferative activity against a panel of human tumor cell lines.[30][31] Some of these derivatives exhibited low micromolar growth inhibition (GI₅₀) values.[31]

-

Quinoxalinyl–piperazine derivatives: One such derivative was identified as a G2/M-specific cell cycle inhibitor and an inhibitor of the anti-apoptotic Bcl-2 protein.[27]

| Derivative | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |

| Vindoline-piperazine conjugate 23 | Breast (MDA-MB-468) | 1.00 µM | [30][31] |

| Vindoline-piperazine conjugate 25 | Non-small cell lung (HOP-92) | 1.35 µM | [30][31] |

| Celastrol-piperazine analog 8 | Prostate (PC3) | 1.05 µM | [32] |

| Arylpiperazine derivative | Prostate (LNCaP) | 3.67 µM | [27] |

SAR Insights for Anticancer Activity:

-

Substituents on Piperazine: The nature and size of the substituents on the piperazine ring are important for inhibitory activity. For some celastrol derivatives, piperazine was found to be superior to other cyclic amines like morpholine or piperidine.[32]

-

Linker Moiety: In conjugate molecules, the linker connecting the piperazine to another pharmacophore plays a critical role in determining the overall activity.

-

Induction of Apoptosis: A key mechanism of action for many piperazine-containing anticancer agents is the direct induction of apoptosis in tumor cells.[33]

Future Perspectives

The piperazine scaffold remains a highly attractive and versatile platform for the design of novel therapeutic agents.[4] Recent advances in synthetic methodologies, such as C-H functionalization, are expanding the accessible chemical space for piperazine derivatives, allowing for the synthesis of more complex and diverse structures.[7] The continued exploration of piperazine-based compounds, coupled with a deeper understanding of their structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases. The integration of computational techniques, such as molecular docking and virtual screening, will further facilitate the rational design of potent and selective piperazine derivatives.[19]

References

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available at: [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. Available at: [Link]

-

Piperazine - chemeurope.com. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. Available at: [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. Available at: [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. Available at: [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. Available at: [Link]

-

Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry. Available at: [Link]

-

Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential | Bentham Science Publishers. Available at: [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed. Available at: [Link]

- WO2000076521A1 - Antiviral indoleoxoacetyl piperazine derivatives - Google Patents.

-

Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed. Available at: [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. Available at: [Link]

-

Synthesis and antimicrobial activity of piperazine containing substituted 1,2,3-triazoles with amide linkage - Taylor & Francis Online. Available at: [Link]

-

Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed. Available at: [Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Available at: [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. Available at: [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]

-

Piperazine - Wikipedia. Available at: [Link]

-

Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K. Available at: [Link]

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). Available at: [Link]

-

The medicinal chemistry of piperazines: A review - PubMed. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF - ResearchGate. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors | Bentham Science Publishers. Available at: [Link]

-

Inhibition of Noroviruses by Piperazine Derivatives - PMC - NIH. Available at: [Link]

-

What is the mechanism of Piperazine? - Patsnap Synapse. Available at: [Link]

-

Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed. Available at: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF - ResearchGate. Available at: [Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Available at: [Link]

-

Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed. Available at: [Link]

-

Structure–activity relationship (SAR) analysis of piperazine‐1‐thiourea‐based 3‐phosphoglycerate dehydrogenase (PHGDH) inhibitors. - ResearchGate. Available at: [Link]

-

Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PubMed Central. Available at: [Link]

-

The medicinal chemistry of piperazines: A review | Request PDF - ResearchGate. Available at: [Link]

- Antipsychotic piperazine and piperadine derivatives.

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - Bentham Science Publisher. Available at: [Link]

-

Piperazine skeleton in the structural modification of natural products: a review - PMC. Available at: [Link]

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available at: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives - IJPPR. Available at: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 4. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]

- 8. Piperazine [chemeurope.com]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools | Semantic Scholar [semanticscholar.org]

- 10. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents [ouci.dntb.gov.ua]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 21. Inhibition of Noroviruses by Piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. WO2000076521A1 - Antiviral indoleoxoacetyl piperazine derivatives - Google Patents [patents.google.com]

- 23. benthamdirect.com [benthamdirect.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Piperazine - Wikipedia [en.wikipedia.org]

- 26. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 27. mdpi.com [mdpi.com]

- 28. [PDF] An insight into the therapeutic potential of piperazine-based anticancer agents | Semantic Scholar [semanticscholar.org]

- 29. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Validation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potent Anti-Cancer Agents: An In-depth Technical Guide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the identification, synthesis, and validation of novel pyrazolo[3,4-d]pyrimidine derivatives as promising anti-cancer therapeutics. We will delve into the rationale behind the molecular design, provide detailed experimental protocols for robust in-vitro evaluation, and discuss the interpretation of key data that underpins the progression of these compounds from discovery to potential clinical candidates.

Introduction: The Rationale for Targeting the Pyrazolo[3,4-d]pyrimidine Scaffold

The landscape of cancer therapy is continually evolving, with a significant emphasis on the development of targeted therapies that exploit the molecular vulnerabilities of cancer cells. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and success in yielding potent inhibitors of various protein kinases.[1] This fused heterocyclic system is a bioisostere of the adenine ring of ATP, enabling it to competitively bind to the ATP-binding site of numerous kinases that are often dysregulated in cancer, thereby inhibiting downstream signaling pathways crucial for tumor growth and survival.[2][3]

The design of novel pyrazolo[3,4-d]pyrimidine derivatives is a rational, structure-guided process. Key modifications are systematically introduced at various positions of the core structure to enhance potency, selectivity, and pharmacokinetic properties.[2][4] Our focus is to develop compounds that not only exhibit potent cytotoxicity against a range of cancer cell lines but also demonstrate a clear mechanism of action, such as the induction of apoptosis or cell cycle arrest.

Design and Synthesis: A Structure-Activity Relationship (SAR) Driven Approach

The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives is a multi-step process that begins with the construction of the core heterocyclic system, followed by the introduction of diverse substituents.[5][6] The choice of these substituents is guided by structure-activity relationship (SAR) studies, which aim to understand how different chemical groups at specific positions influence the biological activity of the compounds.[2]

For instance, substitutions at the N1, C3, C4, and C6 positions have been shown to significantly impact the anti-cancer efficacy.[2] A general synthetic scheme often involves the initial formation of a substituted pyrazole ring, which is then fused with a pyrimidine ring. Subsequent reactions are then employed to introduce the desired functional groups.

Caption: A generalized workflow for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

In-Vitro Evaluation: A Multi-faceted Approach to Characterize Anti-Cancer Activity

A rigorous in-vitro evaluation is paramount to understanding the therapeutic potential of newly synthesized compounds. This involves a battery of assays designed to assess cytotoxicity, and to elucidate the underlying mechanism of action. A crucial aspect of this evaluation is to not only determine the potency against cancer cells but also to assess the selectivity by comparing the effects on non-malignant cells.[7][8]

Cytotoxicity Assessment: Quantifying the Potency

The initial step in evaluating a new compound is to determine its cytotoxic or cytostatic effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying potency.[9]

The XTT assay is a reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11] It offers advantages over the traditional MTT assay by producing a water-soluble formazan product, thus eliminating a solubilization step and reducing variability.[10][11]

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, HCT-116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Treat the cells with a serial dilution of the pyrazolo[3,4-d]pyrimidine derivatives (typically ranging from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

-

Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength of 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

| Compound | A549 IC50 (µM) | HCT-116 IC50 (µM) |

| Derivative 1 | 8.21 | 19.56 |

| Derivative 2 | 15.4 | 25.8 |

| Derivative 3 | >100 | >100 |

| Doxorubicin (Control) | 0.5 | 0.8 |

Table 1: Representative In-Vitro Cytotoxicity Data of Novel Pyrazolo[3,4-d]pyrimidine Derivatives.

Unraveling the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Compounds that exhibit potent cytotoxicity are further investigated to understand how they induce cell death. Two common mechanisms for anti-cancer drugs are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.

This flow cytometry-based assay is a gold standard for detecting apoptosis.[12][13] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer cell membrane (detected by Annexin V) and the loss of membrane integrity (detected by Propidium Iodide, PI).[12][14]

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Caption: Workflow for the detection of apoptosis using Annexin V/PI staining.

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15] A compound that causes cell cycle arrest at a specific phase can be a potent anti-proliferative agent.

-

Cell Treatment: Treat cells with the test compound for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping. Incubate for at least 1 hour at 4°C.[15]

-

Washing: Wash the fixed cells twice with PBS.

-

RNase Treatment: To ensure only DNA is stained, treat the cell pellet with RNase A.[15]

-

PI Staining: Add propidium iodide staining solution to the cell pellet.[15]

-

Incubation: Incubate at room temperature for 5-10 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content by flow cytometry, recording at least 10,000 events.

Targeting Kinase Signaling Pathways

Many pyrazolo[3,4-d]pyrimidine derivatives exert their anti-cancer effects by inhibiting specific protein kinases.[16] Identifying the target kinase(s) is a critical step in understanding the compound's mechanism of action and for further optimization. Common targets for this scaffold include Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Abl kinase.[4][17][18]

Caption: Mechanism of action of pyrazolo[3,4-d]pyrimidine derivatives as ATP-competitive kinase inhibitors.